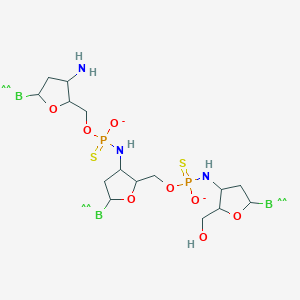

![molecular formula C29H31N3O7S B10832779 N-{3-[4-(4-Phenylthiophen-2-Yl)phenyl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10832779.png)

N-{3-[4-(4-Phenylthiophen-2-Yl)phenyl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé « 3TS4 » fait référence à un inhibiteur spécifique de la métalloprotéinase matricielle 12 (MMP12), qui est un membre de la famille des métalloprotéinases matricielles. Ces enzymes sont impliquées dans la dégradation des composants de la matrice extracellulaire et jouent un rôle crucial dans divers processus physiologiques et pathologiques, notamment le remodelage tissulaire, l'inflammation et la métastase tumorale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3TS4 implique la création de pseudo-peptides de formule générale X-l-Glu-NH2, où X correspond à une fraction acyle avec une longue chaîne latérale aryl-alkyle. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la fraction acyle : La fraction acyle est synthétisée par une série de réactions organiques, y compris l'acylation de Friedel-Crafts et des modifications ultérieures pour introduire la chaîne latérale aryl-alkyle souhaitée.

Couplage avec le l-glutamate : La fraction acyle est ensuite couplée au l-glutamate à l'aide de réactifs de couplage peptidique tels que la N,N'-dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt).

Modifications finales : Le produit final est purifié et caractérisé à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN).

Méthodes de production industrielle

La production industrielle du 3TS4 impliquerait le passage à l'échelle de la voie de synthèse décrite ci-dessus, avec des optimisations pour le rendement, la pureté et la rentabilité. Cela pourrait inclure l'utilisation de synthétiseurs peptidiques automatisés et de techniques de purification à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Le 3TS4 subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de la chaîne latérale aryl-alkyle, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle dans la fraction acyle, conduisant à la formation d'analogues réduits.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.

Substitution : Les réactions de substitution aromatique électrophile peuvent être effectuées à l'aide de réactifs tels que le brome (Br2) et l'acide nitrique (HNO3).

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués du 3TS4, chacun ayant des activités biologiques potentiellement différentes.

Applications de la recherche scientifique

Le 3TS4 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des métalloprotéinases matricielles et pour développer de nouveaux inhibiteurs avec une sélectivité et une puissance améliorées.

Biologie : Employé dans les cultures cellulaires et les modèles animaux pour étudier le rôle des métalloprotéinases matricielles dans divers processus biologiques, tels que le remodelage tissulaire et l'inflammation.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies impliquant une activité excessive de métalloprotéinase matricielle, telles que le cancer, l'arthrite et les maladies cardiovasculaires.

Mécanisme d'action

Le mécanisme d'action du 3TS4 implique l'inhibition de la métalloprotéinase matricielle 12 par liaison à son site actif. La chaîne latérale glutamate du 3TS4 chélate l'ion zinc présent dans le site actif de l'enzyme, empêchant ainsi l'enzyme de catalyser la dégradation des composants de la matrice extracellulaire. Cette inhibition est très spécifique et se produit à des concentrations nanomolaires, ce qui fait du 3TS4 un inhibiteur puissant de la métalloprotéinase matricielle 12 .

Applications De Recherche Scientifique

3TS4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of matrix metalloproteinases and to develop new inhibitors with improved selectivity and potency.

Biology: Employed in cell culture and animal models to investigate the role of matrix metalloproteinases in various biological processes, such as tissue remodeling and inflammation.

Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix metalloproteinase activity, such as cancer, arthritis, and cardiovascular diseases.

Mécanisme D'action

The mechanism of action of 3TS4 involves the inhibition of matrix metalloproteinase 12 by binding to its active site. The glutamate side chain of 3TS4 chelates the zinc ion present in the active site of the enzyme, thereby preventing the enzyme from catalyzing the breakdown of extracellular matrix components. This inhibition is highly specific and occurs at nanomolar concentrations, making 3TS4 a potent inhibitor of matrix metalloproteinase 12 .

Comparaison Avec Des Composés Similaires

Composés similaires

3TSK : Un autre inhibiteur de la métalloprotéinase matricielle 12 avec une structure similaire mais une fraction acyle différente.

3TT4 : Un composé apparenté avec des modifications au niveau de la chaîne latérale glutamate.

3TVC : Un inhibiteur avec une chaîne latérale aryl-alkyle différente mais une structure globale similaire.

4EFS : Un composé avec un mécanisme d'action similaire mais un profil de sélectivité différent.

Unicité

Le 3TS4 est unique en raison de sa grande sélectivité et de sa puissance à l'égard de la métalloprotéinase matricielle 12. Le mode de liaison spécifique, impliquant la chélation de l'ion zinc par la chaîne latérale glutamate, le distingue des autres inhibiteurs de sa classe. Ce mode de liaison unique contribue à sa remarquable affinité nanomolaire et à sa sélectivité .

Propriétés

Formule moléculaire |

C29H31N3O7S |

|---|---|

Poids moléculaire |

565.6 g/mol |

Nom IUPAC |

(4S)-5-amino-4-[[(2S)-4-carboxy-2-[3-[4-(4-phenylthiophen-2-yl)phenyl]propanoylamino]butanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C29H31N3O7S/c30-28(38)22(11-14-26(34)35)32-29(39)23(12-15-27(36)37)31-25(33)13-8-18-6-9-20(10-7-18)24-16-21(17-40-24)19-4-2-1-3-5-19/h1-7,9-10,16-17,22-23H,8,11-15H2,(H2,30,38)(H,31,33)(H,32,39)(H,34,35)(H,36,37)/t22-,23-/m0/s1 |

Clé InChI |

MMIHYNVQXYWTFM-GOTSBHOMSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C2=CSC(=C2)C3=CC=C(C=C3)CCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N |

SMILES canonique |

C1=CC=C(C=C1)C2=CSC(=C2)C3=CC=C(C=C3)CCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[Hydroperoxy(hydroxy)phosphanyl]methyl]pentanedioic acid](/img/structure/B10832727.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxybutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,3-dihydroxypropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-methylpentanoic acid](/img/structure/B10832740.png)

![N-[1-(4-chlorophenyl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B10832741.png)

![1-(5-cyano-2-pyridyl)-3-[(1R,2R)-2-(6-fluoro-2-hydroxy-3-propanoyl-phenyl)cyclopropyl]urea](/img/structure/B10832745.png)

![(Z,2Z)-4-amino-2-[amino-(2-aminophenyl)sulfanylmethylidene]-4-(2-aminophenyl)sulfanyl-3-isocyanobut-3-enenitrile](/img/structure/B10832746.png)

![4-[(1-Amino-3-cyclohexyl-1-oxopropan-2-yl)amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B10832755.png)

![(4S)-5-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-hydroxy-1-[(2S)-1-hydroxy-1-imino-3-phenylpropan-2-yl]iminopropan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxypropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxyhexan-2-yl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-5-hydroxypentanoic acid](/img/structure/B10832761.png)

![4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one](/img/structure/B10832772.png)